7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including cyano, methoxy, and dichloro substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and aldehydes. The reaction conditions typically include acidic or basic catalysts and elevated temperatures.
Introduction of Methoxy and Cyano Groups: Methoxy and cyano groups are introduced through nucleophilic substitution reactions. Common reagents include methanol and cyanide salts, with reaction conditions varying from room temperature to reflux.
Attachment of Dichloro Substituents: Dichloro substituents are introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors under basic conditions.
Final Assembly: The final assembly of the compound involves coupling reactions to link the various fragments together. This step often requires the use of coupling agents such as EDCI or DCC and may be conducted under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The dichloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
The compound 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile: shares similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C47H46Cl4N8O6 |
---|---|
Molecular Weight |
960.7 g/mol |
IUPAC Name |
7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C47H46Cl4N8O6/c1-57-10-12-58(13-11-57)8-6-14-64-45-21-37-31(17-43(45)63-5)47(29(25-53)27-55-37)59(39-23-41(61-3)35(51)19-33(39)49)9-7-15-65-44-20-36-30(16-42(44)62-4)46(28(24-52)26-54-36)56-38-22-40(60-2)34(50)18-32(38)48/h16-23,26-27H,6-15H2,1-5H3,(H,54,56) |
InChI Key |
NHMAFNNNDOWJHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3N(CCCOC4=C(C=C5C(=C4)N=CC(=C5NC6=CC(=C(C=C6Cl)Cl)OC)C#N)OC)C7=CC(=C(C=C7Cl)Cl)OC)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.